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Compound of Interest

Compound Name: 5-Bromo-2-iodobenzotrifluoride

Cat. No.: B1271566 Get Quote

Technical Guide: 4-bromo-1-iodo-2-
(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the characterization data

and experimental protocols for 4-bromo-1-iodo-2-(trifluoromethyl)benzene, a key building block

in synthetic organic chemistry.

Chemical Identity and Physical Properties
4-bromo-1-iodo-2-(trifluoromethyl)benzene is a halogenated aromatic compound with the

chemical formula C₇H₃BrF₃I.[1] Its structure features a benzene ring substituted with a bromine

atom, an iodine atom, and a trifluoromethyl group. This unique combination of substituents

makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in

the fields of medicinal chemistry and materials science.
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Property Value Source

IUPAC Name
4-bromo-1-iodo-2-

(trifluoromethyl)benzene
[1]

CAS Number 364-12-5 [1]

Molecular Formula C₇H₃BrF₃I [1]

Molecular Weight 350.90 g/mol [1]

Monoisotopic Mass 349.84149 Da [1]

Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and purity

assessment of 4-bromo-1-iodo-2-(trifluoromethyl)benzene. The following sections would

typically present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data.

Note: As of the last update, specific, experimentally verified spectra for 4-bromo-1-iodo-2-

(trifluoromethyl)benzene are not readily available in the public domain. The data presented in

the following tables for related compounds can be used as a reference for expected spectral

features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 4-

bromo-1-iodo-2-(trifluoromethyl)benzene, ¹H, ¹³C, and ¹⁹F NMR spectra would provide key

information about the arrangement of atoms.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals corresponding to

the three aromatic protons. The chemical shifts and coupling patterns will be influenced by the

electron-withdrawing effects of the bromine, iodine, and trifluoromethyl substituents.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for the seven carbon

atoms in the molecule. The carbon attached to the trifluoromethyl group will exhibit a

characteristic quartet due to coupling with the fluorine atoms. The chemical shifts of the

aromatic carbons will be influenced by the attached halogens and the trifluoromethyl group.
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¹⁹F NMR (Fluorine-19 NMR): The ¹⁹F NMR spectrum is expected to show a singlet for the three

equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a key

identifier for compounds containing the -CF₃ group.

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.

The IR spectrum of 4-bromo-1-iodo-2-(trifluoromethyl)benzene is expected to show

characteristic absorption bands for C-H, C-C, C-Br, C-I, and C-F bonds.

Wavenumber Range (cm⁻¹) Bond Vibration

3100-3000 Aromatic C-H stretching

1600-1450 Aromatic C=C stretching

1350-1150 C-F stretching (strong)

1100-1000 C-Br stretching

~500 C-I stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 4-bromo-1-iodo-2-(trifluoromethyl)benzene, the mass spectrum would show

a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the

molecular ion peak will be characteristic of a compound containing one bromine atom and one

iodine atom.

Experimental Protocols
A reliable synthesis protocol is essential for obtaining high-purity 4-bromo-1-iodo-2-

(trifluoromethyl)benzene. While a specific, detailed protocol for this exact isomer is not readily

available, a general approach based on the synthesis of related compounds, such as 2-bromo-

5-iodobenzotrifluoride, can be adapted.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB52467048.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of a Related Compound: 2-bromo-5-
iodobenzotrifluoride
This procedure outlines the synthesis of an isomer and can be used as a template for the

synthesis of 4-bromo-1-iodo-2-(trifluoromethyl)benzene, likely starting from the corresponding

aniline precursor.

Starting Material: 4-bromo-3-(trifluoromethyl)aniline[2]

Reaction Scheme (Illustrative for Isomer):

4-bromo-3-(trifluoromethyl)aniline Diazonium Salt

1. H₂SO₄, H₂O, -10°C
2. NaNO₂ (aq)

2-bromo-5-iodobenzotrifluoride

KI (aq), Cu powder
RT to reflux

Click to download full resolution via product page

Caption: Illustrative synthesis of a related isomer.

Procedure:

Dissolve 4-bromo-3-(trifluoromethyl)aniline in a mixture of concentrated sulfuric acid and

water.[2]

Cool the mixture to -10 °C under vigorous stirring to precipitate the aniline bisulfate.[2]

Slowly add an aqueous solution of sodium nitrite dropwise to the slurry to form the diazonium

salt.[2]

To the diazonium salt solution, add an aqueous solution of potassium iodide and a catalytic

amount of copper powder.[2]

Allow the reaction mixture to warm to room temperature and then heat to reflux.[2]

After the reaction is complete, cool the mixture to room temperature and dilute with water.

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).[2]
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Wash the combined organic phases sequentially with saturated sodium thiosulfate solution

and brine.[2]

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.[2]

Purify the crude product by column chromatography.[2]

Characterization Workflow
A typical workflow for the characterization of the synthesized 4-bromo-1-iodo-2-

(trifluoromethyl)benzene is outlined below.

Synthesis & Purification

Spectroscopic Analysis

Crude Product

Purified Product

Column Chromatography

NMR (¹H, ¹³C, ¹⁹F) IR Spectroscopy Mass Spectrometry
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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